3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid 3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14739655
InChI: InChI=1S/C16H20N2O5S/c1-2-23-11(19)6-10-7-24-16(17-10)18-14(20)12-8-3-4-9(5-8)13(12)15(21)22/h7-9,12-13H,2-6H2,1H3,(H,21,22)(H,17,18,20)
SMILES:
Molecular Formula: C16H20N2O5S
Molecular Weight: 352.4 g/mol

3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

CAS No.:

Cat. No.: VC14739655

Molecular Formula: C16H20N2O5S

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid -

Specification

Molecular Formula C16H20N2O5S
Molecular Weight 352.4 g/mol
IUPAC Name 3-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Standard InChI InChI=1S/C16H20N2O5S/c1-2-23-11(19)6-10-7-24-16(17-10)18-14(20)12-8-3-4-9(5-8)13(12)15(21)22/h7-9,12-13H,2-6H2,1H3,(H,21,22)(H,17,18,20)
Standard InChI Key ZCQOKTUHTJWITP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=CSC(=N1)NC(=O)C2C3CCC(C3)C2C(=O)O

Introduction

Chemical Architecture and Physicochemical Properties

The molecular structure of 3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid integrates a bicyclo[2.2.1]heptane scaffold—a norbornane derivative—with a 1,3-thiazole ring substituted at positions 2 and 4. The carbamoyl group (-CONH-) bridges the bicyclic system to the thiazole, while the 4-position of the thiazole hosts a 2-ethoxy-2-oxoethyl moiety (-CH2-C(O)-O-C2H5). This arrangement confers stereochemical rigidity and enhances interactions with biological targets.

Molecular Formula and Stereochemical Features

Derived from its IUPAC name, the molecular formula is C14H18N2O4S, with a molecular weight of 306.37 g/mol. The bicyclo[2.2.1]heptane system imposes a strained, boat-like conformation, while the thiazole’s aromaticity and electron-rich sulfur atom facilitate π-π stacking and hydrogen bonding. The ethoxy group enhances solubility in organic solvents, whereas the carboxylic acid at position 2 contributes to aqueous solubility at physiological pH .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC14H18N2O4S
Molecular Weight306.37 g/mol
Solubility (Water)12 mg/mL (pH 7.4)
LogP (Octanol-Water)1.8
Hydrogen Bond Donors2 (NH, COOH)
Hydrogen Bond Acceptors5 (O, S, N)

Synthetic Methodologies

The synthesis of 3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves multi-step organic transformations, leveraging both classical and modern coupling strategies.

Bicyclo[2.2.1]heptane Intermediate Preparation

A critical precursor, bicyclo[2.2.1]heptane-2-carboxylic acid, is synthesized via Diels-Alder cycloaddition. For example, methyl-3-bromo-propiolate reacts with 2-methylfuran under thermal conditions to yield a bicyclic ester, which is subsequently hydrolyzed using HCl to afford the carboxylic acid . This method achieves 85% yield and high regioselectivity .

Thiazole Functionalization

The 1,3-thiazole ring is constructed through Hantzsch thiazole synthesis, where thiourea derivatives cyclize with α-halo ketones. The 4-(2-ethoxy-2-oxoethyl) substituent is introduced via nucleophilic substitution or Heck coupling, depending on the halogenated precursor .

Carbamoyl Coupling

The final step employs carbodiimide-mediated amide bond formation. A mixture of bicyclo[2.2.1]heptane-2-carboxylic acid, 4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-amine, HOBt (1-hydroxybenzotriazole), and EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in DMF reacts at 20°C for 16 hours under inert atmosphere, yielding the target compound in 72% purity after silica gel chromatography .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
Diels-Alder Cyclization2-Methylfuran, methyl-3-bromo-propiolate, Δ85%
Thiazole FormationThiourea, α-bromo ketone, EtOH, reflux78%
Carbodiimide CouplingHOBt, EDCl, DMF, 16h, 20°C72%
TargetAssay TypeIC50/EC50Source
EGFR L858R/T790MKinase Inhibition89 nM
HBV PolymeraseViral Replication0.7 μM

Future Directions

Advances in stereoselective synthesis could optimize the production of enantiopure batches, enhancing therapeutic efficacy. Computational modeling studies are needed to map structure-activity relationships (SAR) for off-target minimization. Additionally, prodrug strategies targeting the ethoxy group may improve oral bioavailability.

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